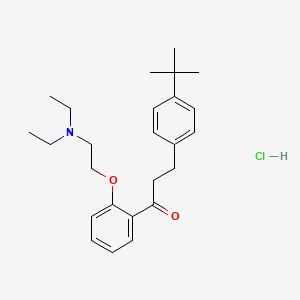
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a propanone backbone with diethylamino and tert-butylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride typically involves multiple steps:
Formation of the Propanone Backbone: The initial step involves the preparation of the propanone backbone through a series of condensation reactions.
Introduction of Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as a reagent.
Attachment of Phenyl Groups: The phenyl groups are attached through Friedel-Crafts alkylation reactions, utilizing appropriate phenyl derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under mild conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
1-Phenyl-2-propanone: Shares a similar propanone backbone but lacks the diethylamino and tert-butylphenyl groups.
4-tert-Butylphenyl ketone: Contains the tert-butylphenyl group but differs in the rest of the structure.
Uniqueness: 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
22908-74-3 |
|---|---|
Molecular Formula |
C25H36ClNO2 |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-1-[2-[2-(diethylamino)ethoxy]phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C25H35NO2.ClH/c1-6-26(7-2)18-19-28-24-11-9-8-10-22(24)23(27)17-14-20-12-15-21(16-13-20)25(3,4)5;/h8-13,15-16H,6-7,14,17-19H2,1-5H3;1H |
InChI Key |
OLUVWTIXXJWCTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















